molecular formula C26H26ClN3O2 B251003 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Numéro de catalogue: B251003
Poids moléculaire: 448 g/mol
Clé InChI: BBIXURRLZQEIBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Applications De Recherche Scientifique

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and synovial fibroblasts. This compound has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
Another area of research is the potential use of this compound in cancer therapy. p38 MAPK is known to play a role in tumor growth and survival, and inhibition of this pathway has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer, both in vitro and in vivo.
This compound has also been studied for its potential neuroprotective effects. p38 MAPK is known to be involved in neuronal apoptosis and neuroinflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from apoptosis and reduce neuroinflammation in animal models of these diseases.

Mécanisme D'action

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide inhibits the activity of p38 MAPK, which is a signaling pathway involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. p38 MAPK is activated by various stress stimuli, such as cytokines, UV radiation, and oxidative stress, and its activation leads to the phosphorylation of downstream targets, including transcription factors and other kinases. Inhibition of p38 MAPK by this compound prevents the phosphorylation of these targets, leading to the inhibition of various cellular processes, including inflammation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of p38 MAPK by this compound leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages, monocytes, and synovial fibroblasts. This compound has also been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis.
This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer, both in vitro and in vivo. This compound has also been shown to protect neurons from apoptosis and reduce neuroinflammation in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its specificity for p38 MAPK. This compound has been shown to selectively inhibit p38 MAPK without affecting other MAPK pathways, such as ERK and JNK. This specificity allows for the study of the specific role of p38 MAPK in various cellular processes.
One of the limitations of using this compound in lab experiments is its potential off-target effects. Although this compound is selective for p38 MAPK, it may still affect other cellular processes indirectly, leading to potential off-target effects. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in long-term experiments.

Orientations Futures

There are several future directions for the study of 2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide. One area of research is the development of more potent and selective p38 MAPK inhibitors. Although this compound is selective for p38 MAPK, it may still affect other cellular processes indirectly, leading to potential off-target effects. The development of more potent and selective inhibitors may allow for the study of the specific role of p38 MAPK in various cellular processes.
Another area of research is the potential use of this compound in combination therapy with other drugs. This compound has been shown to have synergistic effects with other drugs, such as chemotherapeutic agents and other kinase inhibitors. The combination of this compound with other drugs may lead to enhanced therapeutic effects in various diseases.
Finally, the potential use of this compound in clinical trials for various diseases should be explored. Although this compound has shown promising results in preclinical studies, its effectiveness and safety in humans need to be evaluated in clinical trials. The development of this compound as a therapeutic agent may lead to new treatments for various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Méthodes De Synthèse

2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide can be synthesized using a multistep process starting from 4-chloroacetophenone. The first step involves the reaction of 4-chloroacetophenone with 4-(2-methylbenzoyl)piperazine in the presence of potassium carbonate and DMF to yield 4-(4-(2-methylbenzoyl)piperazin-1-yl)acetophenone. The second step involves the reaction of the intermediate product with 4-bromoaniline in the presence of cesium carbonate and DMF to yield this compound (this compound).

Propriétés

Formule moléculaire

C26H26ClN3O2

Poids moléculaire

448 g/mol

Nom IUPAC

2-(4-chlorophenyl)-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H26ClN3O2/c1-19-4-2-3-5-24(19)26(32)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-25(31)18-20-6-8-21(27)9-7-20/h2-13H,14-18H2,1H3,(H,28,31)

Clé InChI

BBIXURRLZQEIBP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

SMILES canonique

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.